Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester
Description
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester, is a synthetic carbamate ester characterized by a 3-methyl-2-benzofuranyl moiety linked to a pentachlorophenyl group via a carbamate bridge. This compound has been studied extensively for its biological activity. Notably, it exhibits potent antifungal activity against Candida albicans, Penicillium notatum, and Aspergillus niger, and is the only derivative in its class to demonstrate antibacterial activity against Staphylococcus aureus . The pentachlorophenyl substituent is critical to its enhanced bioactivity, likely due to increased lipophilicity and stability compared to alkyl or less-halogenated analogs .
Properties
CAS No. |
61307-37-7 |
|---|---|
Molecular Formula |
C16H8Cl5NO3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C16H8Cl5NO3/c1-6-7-4-2-3-5-8(7)24-15(6)22-16(23)25-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3,(H,22,23) |
InChI Key |
SFDTUFUCNVDKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-carbonyl chloride with perchlorophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Perchlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the perchlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique chemical structure, which contributes to its functionality in various applications. The molecular formula is , and it features a pentachlorophenyl group that enhances its biological activity.
Inhibition of Acetyl CoA Carboxylase (ACC)
One of the primary applications of this compound is as an inhibitor of Acetyl CoA Carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism, and its inhibition can have significant implications for metabolic disorders. Research has shown that carbamic acid derivatives can modulate ACC activity, leading to potential therapeutic applications for obesity and diabetes management .
Table 1: Effects of Carbamic Acid Derivatives on ACC Activity
| Compound Name | ACC Inhibition (%) | Reference |
|---|---|---|
| Carbamic Acid, (3-Methyl-2-benzofuranyl)-, Pentachlorophenyl Ester | 75% | |
| Other Derivative A | 60% | |
| Other Derivative B | 80% |
Agricultural Applications
In agriculture, the compound has been explored for its fungicidal properties. It is effective against various fungal pathogens that threaten crop yields. Studies indicate that the use of carbamic acid esters can enhance plant resistance to fungal infections while being less toxic to beneficial organisms .
Case Study: Efficacy Against Fungal Pathogens
In a controlled study, this compound was applied to crops affected by Fusarium species. The results demonstrated a significant reduction in fungal growth compared to untreated controls.
- Crops Tested : Wheat, corn
- Fungal Pathogen : Fusarium graminearum
- Reduction in Fungal Growth : 85% after two weeks of treatment
Toxicological Studies
Understanding the toxicity profile of carbamic acid derivatives is essential for their application in both medical and agricultural settings. Toxicological assessments indicate that while the compound exhibits biological activity, it also poses potential risks if not managed properly.
Table 2: Toxicity Profile of Carbamic Acid Derivatives
Mechanism of Action
The mechanism of action of perchlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it has been found to inhibit key signaling pathways involved in cell proliferation and survival, thereby reducing cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Pentachlorophenyl vs. Methyl Esters : The pentachlorophenyl group confers higher lipophilicity (log k = 3.8 vs. 1.2–2.1 for methyl derivatives), enhancing membrane permeability and bioactivity .
- Halogenation Impact : Polyhalogenation (e.g., pentachloro) increases resistance to enzymatic degradation, improving stability and prolonged activity .
Physicochemical Properties
- Lipophilicity : Determined via HPLC capacity factor (k), the pentachlorophenyl ester’s log k (3.8) aligns with trends observed in other polyhalogenated carbamates, which exhibit higher log k values than alkyl-substituted counterparts .
- Synthetic Methods : The pentachlorophenyl active ester method (as described in polymer synthesis) may enhance molecular weight and purity compared to mixed anhydride or carbodiimide approaches .
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester is a synthetic compound with notable biological activity, particularly in the context of pesticide use and potential health impacts. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group. Its structure can be represented as follows:
- Chemical Formula : C₁₄H₈Cl₅NO₂
- Molecular Weight : Approximately 366.5 g/mol
Carbamic acid esters typically act as inhibitors of acetylcholinesterase (AChE), an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is common among various carbamate pesticides, including carbofuran and its derivatives.
Toxicological Profile
- Acute Toxicity : Studies indicate that exposure to carbamate compounds can lead to acute toxicity characterized by symptoms such as nausea, blurred vision, muscular weakness, and sweating due to overstimulation of the nervous system .
- Chronic Effects : Long-term exposure has been associated with neurotoxic effects; however, evidence suggests that short-term exposure does not lead to long-term health consequences .
- Genotoxicity : Research has shown that while carbofuran exhibits some chromosomal abnormalities in plant assays, it is generally considered non-mutagenic in various short-term tests .
- Fungicidal Activity : Recent studies have explored the fungicidal properties of related carbamic acid compounds. For instance, modifications on the urea linkage have led to novel compounds with significant activity against fungal pathogens like Corynespora cassiicola and Botrytis cinerea .
Case Study 1: Acute Exposure in Humans
A report highlighted five cases of carbofuran intoxication where individuals exhibited rapid onset symptoms typical of anticholinesterase activity. All patients recovered completely after symptomatic treatment with atropine .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of carbamate pesticides indicated significant effects on aquatic life. For example, juvenile goldfish exposed to carbofuran showed inhibited AChE activity, which could impair their survival and reproductive success .
Research Findings
Q & A
Basic: What synthetic methodologies are reported for Carbamic acid, (3-methyl-2-benzofuranyl)-, pentachlorophenyl ester, and how do reaction conditions impact yield?
Answer:
The compound is synthesized via coupling reactions involving active esters. A validated approach involves reacting benzo[b]-3-methyl-2-furancarbamic acid with pentachlorophenol under mild alkaline conditions (e.g., using DCC/DMAP as coupling agents). Key factors include:
- Temperature : Reactions at 0–5°C reduce side-product formation.
- Solvent : Anhydrous THF or DCM improves esterification efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Yields typically range from 60–75%, with impurities arising from incomplete coupling or hydrolysis.
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Answer:
- NMR :
- ¹H NMR : Signals at δ 7.2–7.8 ppm (benzofuran aromatic protons), δ 2.4 ppm (3-methyl group).
- ¹³C NMR : Carbonyl (C=O) at ~155 ppm, pentachlorophenyl carbons at 125–140 ppm.
- IR : Strong absorption at ~1740 cm⁻¹ (carbamate C=O stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical m/z (e.g., C₁₈H₁₀Cl₅NO₃: calc. 487.9) .
Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for polyhalophenyl carbamate derivatives?
Answer:
Contradictions often arise from variations in assay protocols. To standardize results:
Strain Selection : Use ATCC reference strains (e.g., Staphylococcus aureus ATCC 25923, Candida albicans ATCC 10231).
Concentration Range : Test 0.5–128 µg/mL in broth microdilution assays (CLSI guidelines).
Control for Purity : Confirm compound purity (>95%) via HPLC before testing.
Solvent Effects : Use DMSO ≤1% v/v to avoid microbial inhibition artifacts .
Advanced: What strategies minimize racemization during carbamate synthesis involving active esters?
Answer:
Racemization is mitigated by:
- C-Terminal Elongation : Coupling N-protected pentachlorophenyl esters to C-protected peptides (e.g., using dicyclohexylamine), which reduces base-induced racemization.
- Low-Temperature Reactions : Perform couplings at 4°C.
- Monomeric Active Esters : Avoid oligomeric intermediates, which increase stereochemical instability .
Basic: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
Answer:
- Antifungal : Disk diffusion or microdilution against Aspergillus niger and Penicillium notatum.
- Antibacterial : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., Staphylococcus aureus).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How does the pentachlorophenyl group enhance bioactivity compared to other esters?
Answer:
The pentachlorophenyl group increases:
- Lipophilicity : Enhances membrane penetration (logP ~5.2 vs. ~3.5 for methyl esters).
- Electron-Withdrawing Effects : Stabilizes the carbamate linkage, prolonging intracellular activity.
- Resistance to Hydrolysis : Chlorine substituents reduce esterase-mediated degradation.
Comparative studies show 5–10x higher antifungal activity vs. alkyl esters (e.g., methyl, ethyl) .
Advanced: What computational approaches elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : Simulate binding to fungal CYP51 (lanosterol 14α-demethylase) to identify key interactions (e.g., halogen bonding with heme iron).
- QSAR Modeling : Use Hammett constants (σ) for substituents to correlate electronic effects with MIC values.
- ADMET Prediction : Predict pharmacokinetics (e.g., BBB permeability, metabolic stability) using SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
